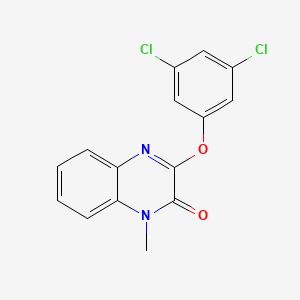

3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

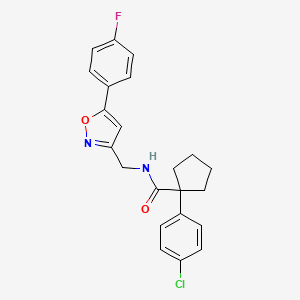

3-(3,5-Dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone (DCQ) is a synthetic compound derived from quinoxaline, a heterocyclic aromatic organic compound. DCQ is used in scientific research for a variety of purposes, including as a reagent, an inhibitor, and an activator of certain biochemical reactions. This article will discuss the synthesis method of DCQ, the scientific research applications of DCQ, the mechanism of action of DCQ, the biochemical and physiological effects of DCQ, the advantages and limitations of using DCQ in laboratory experiments, and some potential future directions for research involving DCQ.

Scientific Research Applications

Chemical Synthesis and Reactivity

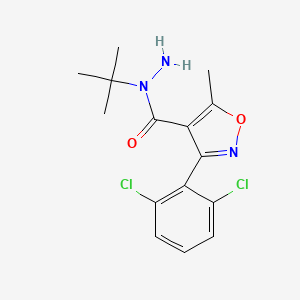

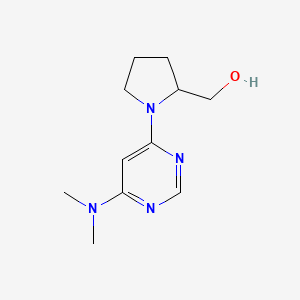

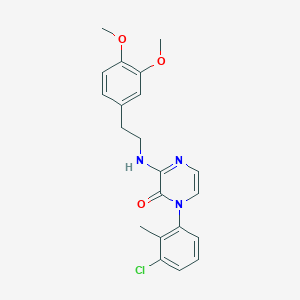

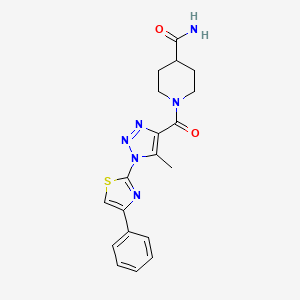

Quinoxalinone derivatives demonstrate a wide range of reactivities and applications in chemical synthesis. For example, the reaction of 2-chloro-3-methylquinoxaline with nucleophilic reagents has been explored to form various substituted quinoxalinones, indicating the potential for diverse chemical modifications and applications (Badr et al., 1983). Similarly, iodine-catalyzed C-N bond formation has been used to synthesize 3-aminoquinoxalinones, showcasing the versatility of quinoxalinone scaffolds for synthesizing pharmaceutically active derivatives (Gupta et al., 2017).

Fluorescence Derivatization and Sensing

Quinoxalinone derivatives have been utilized as fluorescence derivatization reagents for the sensitive detection of carboxylic acids in high-performance liquid chromatography, suggesting their potential role in analytical chemistry and sensor development (Yamaguchi et al., 1985).

Pharmacological Applications

Although direct references to the pharmacological applications of "3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone" were not found, quinoxalinone derivatives have been investigated for various biological activities. For instance, the synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase highlights the therapeutic potential of quinoxalinones in the treatment of diabetes and its complications (Yang et al., 2012).

Environmental and Material Science

The detoxification of carcinogenic polyhalogenated quinones by hydroxamic acids, through a mechanism involving double Lossen rearrangement, indicates the potential environmental applications of quinoxalinone derivatives in mitigating pollution from persistent organic pollutants (Zhu et al., 2010).

properties

IUPAC Name |

3-(3,5-dichlorophenoxy)-1-methylquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c1-19-13-5-3-2-4-12(13)18-14(15(19)20)21-11-7-9(16)6-10(17)8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQFPFUKTDCPOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)OC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dichlorophenoxy)-1-methyl-2(1H)-quinoxalinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)